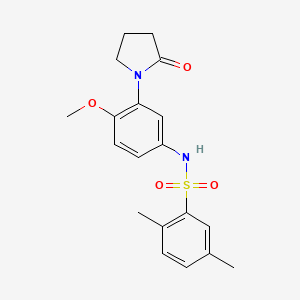

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide

Description

N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a central benzenesulfonamide core substituted with two methyl groups at the 2- and 5-positions. The aryl moiety is further functionalized with a methoxy group at the 4-position and a 2-oxopyrrolidin-1-yl (pyrrolidone) group at the 3-position. The pyrrolidone ring introduces hydrogen-bonding capacity, which may enhance target binding affinity compared to simpler analogs.

Properties

IUPAC Name |

N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-6-7-14(2)18(11-13)26(23,24)20-15-8-9-17(25-3)16(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVABXDBYAMQFTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves multiple steps. One common synthetic route includes the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst in ethanol . This reaction is promoted by ultrasound and yields the desired product in excellent yield (87%) after 55 minutes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The methoxy group and the pyrrolidinone ring can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs from the provided evidence, highlighting structural distinctions and inferred pharmacological implications.

Structural and Functional Group Analysis

Pharmacokinetic and Binding Affinity Considerations

- Lipophilicity : The target compound’s 2,5-dimethylbenzenesulfonamide likely increases lipophilicity compared to Analog 2’s polar methoxy groups, favoring blood-brain barrier penetration .

- Heterocyclic Moieties : The pyrrolidone ring in the target compound provides a rigid, H-bond-accepting scaffold absent in Analog 1’s morpholine and Analog 2’s sulfonylmorpholine. This could improve target selectivity in enzymes like cyclooxygenase-2 (COX-2) or kinase domains .

- Metabolic Stability : Analog 2’s sulfonylmorpholine group may resist oxidative metabolism better than the target’s pyrrolidone, which is prone to hydrolysis in acidic environments .

Biological Activity

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide is with a molecular weight of approximately 274.32 g/mol. The compound features a sulfonamide group, a methoxy substituent, and a pyrrolidine ring, which are critical for its biological activity.

Structural Formula

Antioxidant Activity

Recent studies have indicated that compounds containing similar moieties exhibit significant antioxidant properties. For instance, derivatives of oxadiazole have shown strong antioxidant activity in assays like CUPRAC (cupric acid-reducing antioxidant capacity) . While specific data on the antioxidant activity of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide is limited, structural similarities suggest potential efficacy in this area.

Enzyme Inhibition

N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide may also act as an enzyme inhibitor. Similar compounds have been studied for their ability to inhibit various enzymes such as cholinesterases and glucosidases . The presence of the sulfonamide group is often associated with enzyme inhibitory activities, making it a candidate for further investigation in this context.

Anticancer Properties

The anticancer potential of related compounds has been explored extensively. For example, certain oxadiazole derivatives demonstrated significant anticancer activity against pancreatic cancer cell lines through apoptotic signaling pathways . Given the structural framework of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide, it warrants investigation for similar anticancer properties.

Synthesis Methods

The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide typically involves several steps:

- Formation of the Pyrrolidinone Ring : Cyclization of appropriate precursors under acidic or basic conditions.

- Attachment of the Methoxy Group : Methylation reactions using reagents like methyl iodide in the presence of a base.

- Formation of the Sulfonamide Linkage : Reaction of the chlorinated aromatic compound with sulfonamide under basic conditions .

Table 1: Summary of Biological Activities

Case Study: Antioxidant Activity Assessment

In a study evaluating various oxadiazole derivatives, one compound demonstrated a significant reduction in oxidative stress markers in vitro. This suggests that modifications similar to those found in N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide could enhance its antioxidant capabilities .

Case Study: Enzyme Inhibition Analysis

A recent investigation into sulfonamide derivatives highlighted their role as effective enzyme inhibitors. The study reported IC50 values indicating strong inhibition against specific targets, suggesting that N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide may exhibit similar properties .

Q & A

Q. Critical reaction conditions :

- Temperature control : Exothermic reactions (e.g., sulfonylation) require cooling to 0–5°C to avoid side products .

- pH optimization : Maintain neutral to slightly basic pH (7–8) during coupling steps to prevent hydrolysis of sensitive intermediates .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction efficiency .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy :

- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), sulfonamide (δ ~7.5–8.5 ppm), and pyrrolidinone carbonyl (δ ~170–175 ppm) signals .

- 2D experiments (COSY, HSQC) : Resolve overlapping signals in the aromatic region .

- HPLC : Monitor purity (>95%) using a C18 column with UV detection at 254 nm .

- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: How can researchers address discrepancies in NMR data when characterizing this sulfonamide?

Discrepancies often arise from:

- Rotamers : Restricted rotation around the sulfonamide bond leads to split signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks at elevated temperatures (~50°C) .

- Solvent effects : Compare spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .

- Impurity masking : Employ preparative HPLC to isolate minor components and re-analyze .

Mitigation strategy : Cross-validate with X-ray crystallography (e.g., using SHELXL for refinement) to resolve ambiguous assignments .

Advanced: What strategies optimize the yield of 2-oxopyrrolidin-containing intermediates during synthesis?

Key approaches include:

- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization of γ-aminobutyric acid derivatives into 2-oxopyrrolidin rings .

- Microwave-assisted synthesis : Reduce reaction time (from 12h to 30min) and improve yield by 15–20% .

- Protecting group chemistry : Temporarily block reactive sites (e.g., amines) with tert-butoxycarbonyl (Boc) groups to prevent side reactions .

Data-driven optimization : Design-of-experiment (DoE) models (e.g., response surface methodology) can identify optimal temperature/pH combinations .

Advanced: How does molecular conformation affect biological activity, and what methods determine this?

- Conformational analysis :

- Biological relevance :

- Rigid conformations enhance 5-HT receptor binding affinity, as seen in structurally related 5-HT₆ antagonists (e.g., SB-258585) .

- Flexibility in the methoxy-phenyl moiety may reduce off-target interactions .

Advanced: How should researchers handle conflicting bioactivity data across studies?

Contradictions may stem from:

- Assay variability : Standardize cell lines (e.g., HEK293 vs. CHO) and readout methods (e.g., cAMP vs. calcium flux) .

- Solubility limitations : Use co-solvents (e.g., DMSO ≤0.1%) and confirm compound stability via LC-MS during assays .

- Metabolic interference : Pre-screen with liver microsomes to identify rapid degradation .

Validation protocol : Replicate key findings using orthogonal techniques (e.g., SPR for binding affinity vs. functional assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.